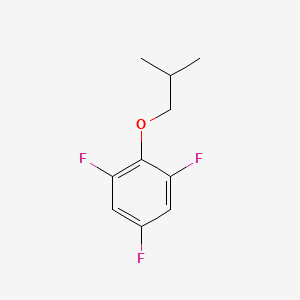
1,3,5-Trifluoro-2-isobutoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trifluoro-2-isobutoxybenzene is an organic compound with the molecular formula C10H11F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2-isobutoxybenzene typically involves the reaction of 1,3,5-trifluorobenzene with isobutyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the isobutoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trifluoro-2-isobutoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carbonyl and alcohol derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trifluoro-2-isobutoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Trifluoro-2-isobutoxybenzene involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the isobutoxy group can influence the compound’s solubility and reactivity. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trifluorobenzene: A simpler compound with only three fluorine atoms and no isobutoxy group.
1,3,5-Trifluoro-2,4,6-triiodobenzene: A more complex compound with additional iodine atoms.
1,3,5-Trifluoro-2-methoxybenzene: A similar compound with a methoxy group instead of an isobutoxy group.
Uniqueness
1,3,5-Trifluoro-2-isobutoxybenzene is unique due to the presence of both fluorine atoms and an isobutoxy group, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C10H11F3O |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1,3,5-trifluoro-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H11F3O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
JRKJAIVSZYXLSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















